3-(2,2,2-trifluoroethoxy)phenyl fluoranesulfonate
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Overview
Description
3-(2,2,2-Trifluoroethoxy)phenyl fluoranesulfonate is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroethoxy)phenyl fluoranesulfonate typically involves the reaction of 3-(2,2,2-trifluoroethoxy)phenol with fluoranesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-(2,2,2-trifluoroethoxy)phenol+fluoranesulfonyl chloride→3-(2,2,2-trifluoroethoxy)phenyl fluoranesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)phenyl fluoranesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluoranesulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The trifluoroethoxy group can be reduced to an ethoxy group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of ethoxy-substituted phenyl derivatives.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)phenyl fluoranesulfonate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethoxy)phenyl fluoranesulfonate involves its ability to interact with various molecular targets through its fluorinated groups. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluoranesulfonate group can participate in ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid
- 3-(2,2,2-Trifluoroethoxy)propionitrile
Uniqueness
3-(2,2,2-Trifluoroethoxy)phenyl fluoranesulfonate is unique due to the presence of both a trifluoroethoxy group and a fluoranesulfonate group, which confer distinct chemical properties
Properties
CAS No. |
2411267-14-4 |
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Molecular Formula |
C8H6F4O4S |
Molecular Weight |
274.2 |
Purity |
95 |
Origin of Product |
United States |
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